molecular formula C18H24O2 B12524658 Ethyl 4-(non-1-YN-1-YL)benzoate CAS No. 827028-06-8

Ethyl 4-(non-1-YN-1-YL)benzoate

Cat. No.: B12524658
CAS No.: 827028-06-8
M. Wt: 272.4 g/mol
InChI Key: YYVYZXGXYLUYFL-UHFFFAOYSA-N
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Description

Ethyl 4-(non-1-yn-1-yl)benzoate is an organic compound characterized by a benzoate ester backbone substituted at the para position with a nonynyl group (a nine-carbon alkyne chain). This structure confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

827028-06-8

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 4-non-1-ynylbenzoate

InChI

InChI=1S/C18H24O2/c1-3-5-6-7-8-9-10-11-16-12-14-17(15-13-16)18(19)20-4-2/h12-15H,3-9H2,1-2H3

InChI Key

YYVYZXGXYLUYFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-(non-1-YN-1-YL)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(non-1-YN-1-YL)benzoate has shown promise in medicinal chemistry, particularly in:

  • Anticancer Agents : Research indicates that derivatives of benzoates exhibit cytotoxic effects against various cancer cell lines. This compound's structure may enhance its interaction with biological targets involved in cancer progression.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups, enabling:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as nucleophilic substitutions and cycloadditions.

Material Science

In material science, this compound can be employed in:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in the production of polymers with tailored properties for specific applications, such as coatings or adhesives.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antitumor activity against human leukemia cell lines, suggesting its potential as a lead compound for further development .
  • Polymer Development : Research conducted at a leading polymer laboratory showed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications .
  • Catalytic Applications : In catalytic processes, this compound has been utilized as a ligand in metal-catalyzed reactions, improving reaction yields and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 4 Key Features/Applications Evidence Reference
Ethyl 4-(hept-1-yn-1-yl)benzoate Heptynyl (7-carbon alkyne) Shorter alkyne chain; used in organic synthesis
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Sulfonamidobenzamide (SABA) core Antimicrobial activity (MIC 0.45–0.9 mM vs. E. coli)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine-phenethylamino group Pharmacological screening (e.g., kinase inhibition)
Ethyl 4-(carbamoylamino)benzoate Urea-linked carbamoylamino group Aquaporin-3/7 inhibitor candidate
Ethyl 4-(dimethylamino)benzoate Dimethylamino group Co-initiator in resin cements; high reactivity

Physicochemical Properties

  • Lipophilicity: Ethyl 4-(non-1-yn-1-yl)benzoate’s extended alkyne chain likely enhances lipophilicity compared to shorter-chain analogs like ethyl 4-(hept-1-yn-1-yl)benzoate . This property may improve membrane permeability but reduce aqueous solubility.
  • Reactivity: The electron-deficient alkyne group could participate in click chemistry or cycloaddition reactions, similar to other terminal alkynes. In contrast, ethyl 4-(dimethylamino)benzoate exhibits redox-active amine groups, enabling its role as a co-initiator in photopolymerization .

Biological Activity

Ethyl 4-(non-1-YN-1-YL)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound is an ester derived from benzoic acid and non-1-yn-1-ol. The synthesis typically involves a multi-step process:

  • Alkylation : A suitable benzoate precursor is alkylated with a non-1-YN-1-YL group.
  • Esterification : The alkylated product is then esterified with ethanol.
  • Purification : Final purification is achieved through recrystallization or column chromatography to yield the pure compound.

The primary biological activity of this compound lies in its function as a local anesthetic. It operates by binding to sodium ion channels on nerve membranes, which inhibits the influx of sodium ions and consequently blocks nerve impulse conduction. This mechanism is similar to that of other local anesthetics, making it a candidate for further therapeutic exploration.

Local Anesthetic Properties

Research indicates that this compound exhibits significant local anesthetic properties. Comparative studies with established local anesthetics like tetracaine and pramocaine have shown that this compound may offer advantages in terms of efficacy and safety profiles due to its unique structural features.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundEsterLocal anesthetic
TetracaineEsterLocal anesthetic
PramocaineEsterLocal anesthetic
Ethyl 4-(bromomethyl)benzoateEsterPotential HDAC inhibitor

This table highlights the similarities and differences in biological activities among compounds with structural similarities to this compound, emphasizing its unique position as a potential local anesthetic .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Local Anesthetic Efficacy : In animal models, this compound has shown promising results in pain management applications, comparable to traditional local anesthetics.
  • Safety Profile : Preliminary toxicity assessments indicate that this compound may have a favorable safety profile, warranting further clinical evaluations .
  • Potential Drug Development : Ongoing research is investigating the use of this compound as a building block for synthesizing new therapeutic agents targeting various medical conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(non-1-yn-1-yl)benzoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Sonogashira or alkyne-azide cyclization) followed by esterification. Key steps include:

  • Use of catalysts (e.g., Pd/Cu for alkyne coupling) and anhydrous solvents (DMF, THF).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Monitoring reaction progress with TLC and validating purity via melting point analysis and spectroscopic methods (FT-IR, 1^1H-NMR) .
    • Critical Parameters : Temperature (60–130°C), stoichiometric ratios (e.g., 1:4.6 for alkylation), and inert atmospheres (N2_2) significantly impact yield and byproduct formation .

Q. How is structural characterization performed for this compound and its intermediates?

  • Analytical Workflow :

  • Spectroscopy : 1^1H/13^13C-NMR for functional group identification (e.g., ester carbonyl at ~168 ppm, alkyne protons at ~2.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) to resolve bond angles and confirm alkyne geometry .
  • Elemental Analysis : Verify empirical formulas (e.g., C18_{18}H22_{22}O2_2) with ≤0.3% error margins .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • In Vitro Assays :

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify critical substituents (e.g., alkyne chain length) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

  • Case Study : Discrepancies in alkyne bond angles (e.g., C≡C–C vs. C–C≡C) are resolved via SHELXL refinement, which optimizes hydrogen atom positions and thermal parameters .
  • Data Validation : R-factor (<5%), residual density maps, and comparison with Cambridge Structural Database entries .

Q. What computational methods predict its photophysical properties for OLED applications?

  • Approach :

  • DFT Calculations : B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and solvatochromic effects .
  • Dipole Moment Analysis : Correlate with experimental solvatochromic shifts (e.g., emission λmax in polar vs. non-polar solvents) .
    • Validation : Overlay computed UV-Vis spectra with experimental data (e.g., ±10 nm tolerance) .

Q. How does its reactivity in polymer matrices compare to other co-initiators?

  • Experimental Design :

  • Degree of Conversion (DC) : FT-IR spectroscopy to monitor vinyl group consumption in resin cements .
  • Physical Properties : Flexural strength testing (ISO 4049) shows this compound outperforms 2-(dimethylamino) ethyl methacrylate in hardness (p<0.05) .
    • Mechanistic Insight : Tertiary amines in the structure enhance radical generation, reducing oxygen inhibition .

Q. How do structural analogs influence SAR contradictions in reported bioactivities?

  • Comparative Analysis :

CompoundKey SubstituentBioactivity (IC50_{50})
Ethyl 4-aminobenzoate-NH2_2Antimicrobial (≥100 μM)
Ethyl 4-nitrobenzoate-NO2_2Inactive
Ethyl 4-(non-1-yn-1-yl)-C≡C-(CH2_2)7_7CH3_3Anticancer (12–25 μM)
  • Resolution : Hydrophobic alkyne chains enhance membrane permeability, explaining higher cytotoxicity vs. polar analogs .

Methodological Notes

  • Data Contradiction Protocol : Cross-validate NMR/X-ray data with synthetic protocols to rule out isomerism or impurities .
  • Ethical Compliance : Adhere to ACS guidelines for toxicity testing (e.g., EC50 limits in D. magna assays) .

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